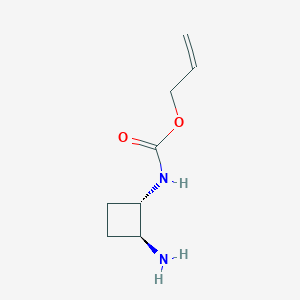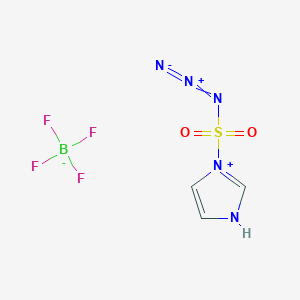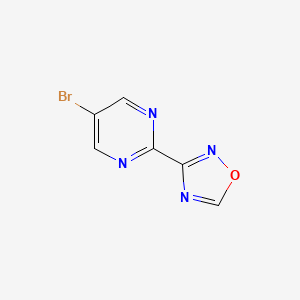![molecular formula C9H16O2 B1383594 [4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS No. 441774-70-5](/img/structure/B1383594.png)
[4-(Prop-2-en-1-yl)oxan-4-yl]methanol
Overview
Description
“[4-(Prop-2-en-1-yl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 441774-70-5 . It has a molecular weight of 156.22 . The IUPAC name for this compound is (4-allyltetrahydro-2H-pyran-4-yl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.22 .Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis and Crystal Structures of Chalcone Derivatives : Compounds similar to “[4-(Prop-2-en-1-yl)oxan-4-yl]methanol” have been synthesized and characterized, focusing on their crystal structures and molecular interactions. These compounds are analyzed for their intramolecular hydrogen bonds and weak intermolecular interactions, providing insights into their chemical behavior and potential applications (Salian et al., 2018).
Preparation of Imidazole Derivatives : Research on the preparation of imidazole derivatives, involving a compound structurally related to “this compound”, highlights its potential as a precursor for biomimetic chelating ligands (Gaynor et al., 2023).
Spectroscopic Studies and Molecular Organization
- Molecular Organization in Different Solvents : Spectroscopic studies of compounds structurally related to “this compound” reveal how their molecular organization changes in different solvents. This research contributes to the understanding of how solvent environment impacts the molecular behavior of such compounds (Matwijczuk et al., 2018).
Application in Chemical Reactions
Catalytic Synthesis of Novel Compounds : A study investigating the catalytic synthesis of certain derivatives, including those related to “this compound”, provides insights into their use in synthesizing novel chemical entities. This has implications for their potential application in pharmaceuticals and other chemical industries (Deutsch et al., 2007).
Biocatalytic Synthesis in Microreaction Systems : Research focusing on the biocatalytic synthesis of derivatives structurally related to “this compound” demonstrates the potential of these compounds in green chemistry applications. The study explores efficient synthesis methods in microreaction systems, indicating a potential for industrial scale-up (Chen et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
(4-prop-2-enyloxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNRHHIPYDIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)


![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
